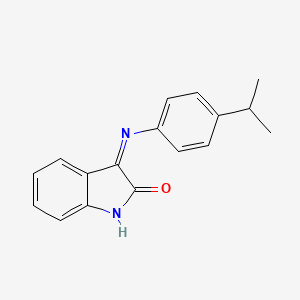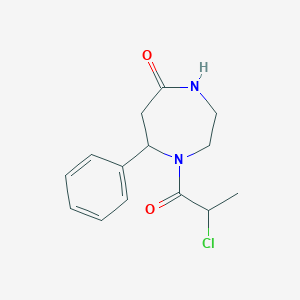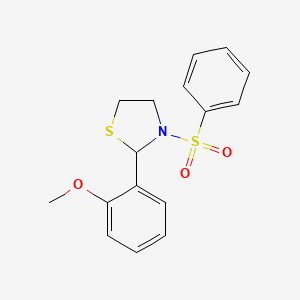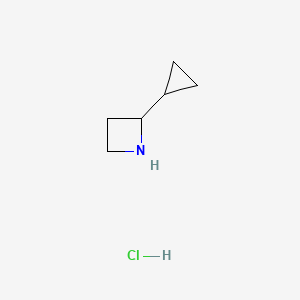
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide
Descripción general
Descripción
The compound "N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide" is a derivative of antipyrine, which is a non-steroidal anti-inflammatory drug. This class of compounds, including various substituted benzamides, has been the subject of research due to their potential biological applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of related antipyrine derivatives involves the use of antipyrine as a starting material. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, which could provide insights into the synthesis of the compound . The synthesis process typically includes the formation of the pyrazole ring followed by the introduction of various substituents, such as fluorophenyl groups, through reactions like condensation .
Molecular Structure Analysis
The molecular structure of antipyrine derivatives can be elucidated using techniques such as X-ray crystallography, which provides information on the crystal packing and intermolecular interactions, including hydrogen bonds and π-interactions . Additionally, Hirshfeld surface analysis and DFT calculations can be employed to understand the solid-state structures and the energetic contributions of different interactions .
Chemical Reactions Analysis
Antipyrine derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of amide groups can lead to the formation of hydrogen bonds, which can influence the reactivity and interaction with biological targets . The fluorine atoms present in the molecule can also affect its reactivity, potentially leading to interactions with enzymes or receptors in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties by altering the electron distribution and intermolecular forces within the compound . Theoretical studies, including FT-IR and DFT calculations, can provide insights into the vibrational modes and the nature of bonding within the molecule, which are related to its physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives, including compounds similar to N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide, has been a subject of interest due to their wide range of biological activities and potential applications in medicinal chemistry. Pyrazoles are utilized extensively as synthons in organic synthesis, with derivatives exhibiting anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities. The synthesis often involves condensation followed by cyclization, utilizing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions including microwave irradiation, offering potential yields and convenient strategies for annelating different heterocyclic nuclei (Dar & Shamsuzzaman, 2015).
Biological Applications
Antifungal Activities
Investigations into the chemical use of synthetic compounds against Fusarium oxysporum f. sp. Albedinis, the causative agent of Bayoud disease affecting date palms, have identified compounds with antifungal pharmacophore sites. This includes pyrazole derivatives showing specificity in biological activity against F.o.a., highlighting the importance of structural features for antifungal efficacy (Kaddouri et al., 2022).
Anticancer Properties
Pyrazoline derivatives are acknowledged for their significant pharmacological effects, including anticancer activities. Their versatility and the variety of synthetic methods available for their production underscore their importance in the development of new therapeutic agents. This review encompasses the therapeutic patent literature describing the applications of pyrazolines and their derivatives on selected activities, emphasizing their potential in anticancer research (Shaaban, Mayhoub, & Farag, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-7-11(16(2)15-8)14-12(17)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVACADLKIKAHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321911 | |
| Record name | N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide | |
CAS RN |
956723-30-1 | |
| Record name | N-(2,5-dimethylpyrazol-3-yl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)



![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)
![N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B2501475.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)

![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)